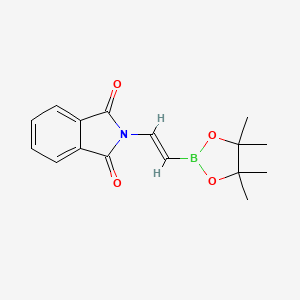![molecular formula C16H15NO B14904356 N-phenyl-N-[2-(2-propynyloxy)benzyl]amine](/img/structure/B14904356.png)
N-phenyl-N-[2-(2-propynyloxy)benzyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Prop-2-yn-1-yloxy)benzyl)aniline is an organic compound that features a benzyl group substituted with an aniline moiety and a prop-2-yn-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Prop-2-yn-1-yloxy)benzyl)aniline typically involves the reaction of substituted phenol and aniline derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction proceeds through a nucleophilic substitution mechanism, yielding the desired product in good yields (53-85%) .
Industrial Production Methods
While specific industrial production methods for N-(2-(Prop-2-yn-1-yloxy)benzyl)aniline are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Prop-2-yn-1-yloxy)benzyl)aniline undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Visible light, molecular oxygen, and sometimes a photosensitizer.
Substitution: Propargyl bromide, potassium carbonate, and acetone.
Major Products Formed
Oxidation: Formamides.
Substitution: Various substituted benzyl aniline derivatives.
Applications De Recherche Scientifique
N-(2-(Prop-2-yn-1-yloxy)benzyl)aniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action for N-(2-(Prop-2-yn-1-yloxy)benzyl)aniline varies depending on the specific application:
Oxidative Reactions: The compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways.
Biological Activity: The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Prop-2-yn-1-yloxy)benzene: A simpler analog without the aniline moiety.
N-propargyl aniline derivatives: Compounds with similar propargyl and aniline functionalities.
Propriétés
Formule moléculaire |
C16H15NO |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
N-[(2-prop-2-ynoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C16H15NO/c1-2-12-18-16-11-7-6-8-14(16)13-17-15-9-4-3-5-10-15/h1,3-11,17H,12-13H2 |
Clé InChI |
SABXVGYPOCSHOW-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CC=CC=C1CNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


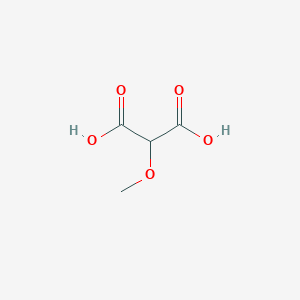
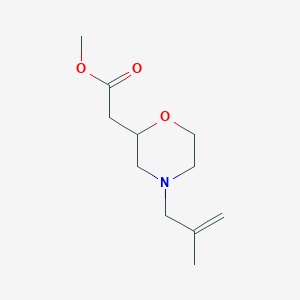
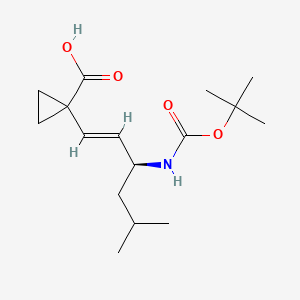
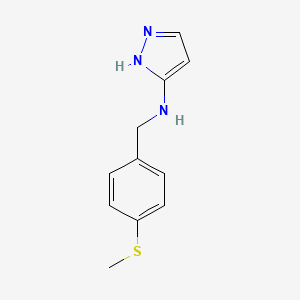
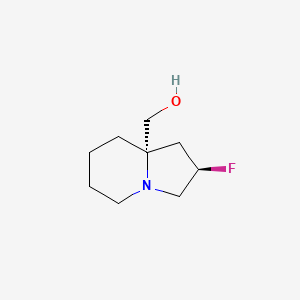
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14904293.png)
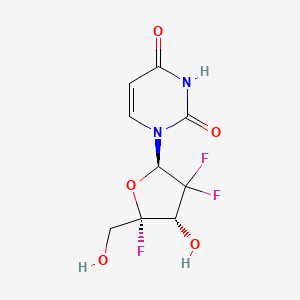
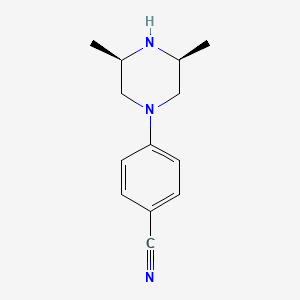
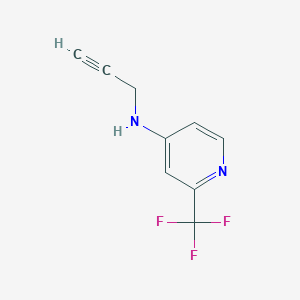

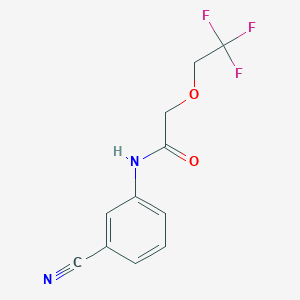
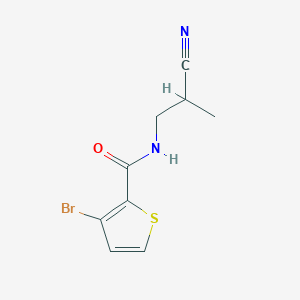
![1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium trifluoromethanesulfonate](/img/structure/B14904343.png)
